molecular formula C14H20N2O4 B581975 (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid CAS No. 74578-48-6

(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid

Cat. No.: B581975
CAS No.: 74578-48-6
M. Wt: 280.324
InChI Key: QRMNAMRCSPROFV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid is a synthetic amino acid derivative. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the phenylalanine side chain. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    C6H5CH2CH(NH2)COOH+Boc-ClC6H5CH2CH(NH-Boc)COOH\text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH} + \text{Boc-Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{NH-Boc})\text{COOH} C6​H5​CH2​CH(NH2​)COOH+Boc-Cl→C6​H5​CH2​CH(NH-Boc)COOH

  • Purification: : The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines can handle large volumes and ensure consistent quality by precisely controlling reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Deprotection: : The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This reaction is crucial in peptide synthesis to expose the free amino group for further coupling reactions.

    C6H5CH2CH(NH-Boc)COOH+TFAC6H5CH2CH(NH2)COOH+CO2+tert-Butanol\text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{NH-Boc})\text{COOH} + \text{TFA} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH} + \text{CO}_2 + \text{tert-Butanol} C6​H5​CH2​CH(NH-Boc)COOH+TFA→C6​H5​CH2​CH(NH2​)COOH+CO2​+tert-Butanol

  • Coupling Reactions: : The free amino group can participate in peptide bond formation using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)

    Coupling: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Major Products

    Deprotection: Free amino acid

    Coupling: Peptide chains

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid is used extensively in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable intermediate in solid-phase peptide synthesis.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for creating peptide libraries used in high-throughput screening assays.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. Peptides synthesized using this compound can be designed to target specific receptors or enzymes, offering a pathway for developing new drugs.

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. Its role in automated peptide synthesizers ensures high efficiency and consistency in drug manufacturing.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid:

    (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid: This compound has a nitro group instead of the Boc group, which affects its reactivity and applications.

    (2S)-2-Amino-3-(4-methoxyphenyl)propanoic acid:

Uniqueness

(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid is unique due to the presence of the Boc protecting group, which provides stability during peptide synthesis and can be easily removed under mild acidic conditions. This feature makes it particularly valuable in automated peptide synthesis and large-scale industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMNAMRCSPROFV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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